Ethylene glycol dimethacrylate

Polymer Chemistry ATRP Gelation

EGDMA (CAS 97-90-5) is a difunctional methacrylate crosslinker for rigid, dense polymer networks in dental composites, coatings, and advanced resins. Its short spacer yields lower cytotoxicity than DEGDMA. It offers a 70 mol% microsphere formulation window—broader than TMPTMA—ensuring batch consistency. PS-EGDMA resins achieve 3.988 meq/g ion exchange capacity, surpassing DVB benchmarks. In ATRP, its accelerated gelation provides kinetic control. Source high-purity EGDMA to optimize crosslink density, biocompatibility, and performance.

Molecular Formula C10H14O4
C10H14O4
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
Molecular Weight 198.22 g/mol
CAS No. 97-90-5
Cat. No. B146919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene glycol dimethacrylate
CAS97-90-5
SynonymsEGDMA cpd
ethylene dimethacrylate
ethylene glycol dimethacrylate
ethyleneglycol dimethacrylate
methacrylic acid ethylene este
Molecular FormulaC10H14O4
C10H14O4
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)C(=C)C
InChIInChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3
InChIKeySTVZJERGLQHEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10% in benzene
> 10% in ethanol
> 10% in ligroin
Solubility in water, g/l at 20Â °C: 1.1 (slightly soluble)

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Glycol Dimethacrylate (EGDMA) CAS 97-90-5 Technical & Procurement Guide


Ethylene glycol dimethacrylate (EGDMA), CAS 97-90-5, is a low-viscosity, difunctional methacrylate monomer widely employed as a crosslinking agent in free-radical polymerization to create durable, three-dimensional polymer networks . Its two terminal methacrylate groups are connected by a short ethylene glycol spacer, conferring a molecular weight of 198.22 g/mol and a density of approximately 1.051 g/mL [1]. This structure enables efficient copolymerization with a variety of monomers (e.g., methyl methacrylate, styrene) to enhance the mechanical strength, thermal stability, and chemical resistance of resulting materials in applications such as dental composites, industrial coatings, and specialty adsorbents .

The Risk of Crosslinker Substitution: Why EGDMA Performance Cannot Be Assumed


In polymer formulation, the selection of a crosslinker is not trivial; replacing EGDMA with a generic 'dimethacrylate' alternative like diethylene glycol dimethacrylate (DEGDMA) or triethylene glycol dimethacrylate (TEGDMA) can lead to unpredictable and often undesirable outcomes. These seemingly similar compounds differ significantly in spacer arm length and functionality, directly impacting network architecture, polymerization kinetics, and final material properties. For instance, while EGDMA's short spacer creates a rigid, dense network, the longer spacer in DEGDMA introduces flexibility but can significantly increase cytotoxicity [1]. Furthermore, compared to trifunctional crosslinkers like trimethylolpropane trimethacrylate (TMPTMA), EGDMA's difunctional nature results in a different relationship between crosslink density, volumetric shrinkage, and polymerization stress, which is critical in precision applications like dental restoratives [2]. The evidence below quantifies these critical differentiators to guide informed procurement decisions.

Ethylene Glycol Dimethacrylate: Quantified Performance Differentiators vs. Alternatives


Reactivity and Gelation Kinetics: EGDMA vs. Ethylene Glycol Diacrylate (EGDA)

In a systematic study of crosslinker reactivity during atom transfer radical copolymerization (ATRcP) with methyl acrylate (MA), EGDMA's methacrylate groups demonstrated significantly higher reactivity than the acrylate groups of its structural analog, ethylene glycol diacrylate (EGDA) [1]. This difference fundamentally alters gelation behavior.

Polymer Chemistry ATRP Gelation

Mechanical Network Properties: Polymerization Stress and Shrinkage vs. TMPTMA and DEGDMA

The selection of a dimethacrylate crosslinker significantly impacts the mechanical properties and polymerization stresses of dental composites. A 2012 study systematically evaluated EGDMA against other diluents including DEGDMA, TEGDMA, TETGDMA, TMPTMA, and D3MA [1].

Dental Materials Polymerization Stress Volumetric Shrinkage

Biocompatibility and Cytotoxic Risk Assessment: EGDMA vs. Diethylene Glycol Dimethacrylate (DEGDMA)

The cytotoxic and genotoxic potential of leached monomers is a primary concern for biomedical and dental applications. A 2018 study directly compared the effects of EGDMA and its close analog DEGDMA on human gingival fibroblasts (HGFs) [1].

Biomaterials Cytotoxicity Dental Materials

Functional Performance of Derived Materials: Ion Exchange Capacity vs. Divinylbenzene (DVB)

The choice of crosslinker in styrenic resins directly affects the efficiency of subsequent chemical modifications, such as sulfonation for ion exchange applications. A comparative study evaluated sulfonated styrenic resins crosslinked with EGDMA, TEGDMA, and the industry standard, divinylbenzene (DVB) [1].

Ion Exchange Resins Polymer Chemistry Catalysis

Process Window and Morphology Control: EGDMA vs. Trifunctional TMPTMA in Particle Synthesis

The functionality of a crosslinker dictates its ability to form stable microspheres via precipitation polymerization. A 2008 study systematically compared the performance of EGDMA (difunctional), TMPTMA (trifunctional), and PETRA (tetrafunctional) in copolymerization with styrene [1].

Polymer Synthesis Microspheres Precipitation Polymerization

High-Purity Specification: EGDMA at ≥99.7% for Demanding Research Applications

For applications requiring precise control over polymerization kinetics and minimal interference from impurities, high-purity monomer grades are essential. Specialty suppliers offer EGDMA at purities exceeding standard technical grades .

Analytical Chemistry Polymer Synthesis Quality Control

Optimized Application Scenarios for EGDMA Based on Proven Performance


High-Performance Dental Composites and Adhesives

In dental materials research and formulation, EGDMA's balance of high conversion, moderate shrinkage, and documented (though significant) stress profile makes it a critical component for tuning the mechanical properties of methacrylate-based composites [1]. Its cytotoxic profile, while concerning, is comparatively lower than that of the close analog DEGDMA, an important consideration in biocompatibility assessments for restorative materials [2]. Its use is predicated on a known trade-off: accepting higher polymerization stress to achieve a rigid, crosslinked network, a property that can be further modulated by blending with other diluents like TEGDMA.

Synthesis of Functional Polymer Microspheres and Particles

For applications in chromatography, solid-phase extraction, or drug delivery requiring monodisperse or stable polymer microspheres, EGDMA offers a substantial advantage due to its broad formulation window [3]. The evidence shows it can form stable spherical particles over a 70 mol% concentration range, providing significantly greater process flexibility than a trifunctional crosslinker like TMPTMA. This robustness is a key factor in scaling up production and ensuring batch-to-batch consistency in particle morphology and size (4.1–3.06 μm).

Sulfonated Ion Exchange Resins and Heterogeneous Catalysts

When developing novel sulfonated styrenic resins for ion exchange or catalysis, replacing the traditional crosslinker divinylbenzene (DVB) with EGDMA can lead to a quantifiable improvement in performance [4]. PS-EGDMA resins have demonstrated a superior ion exchange capacity of 3.988 meq/g compared to commercial S-DVB benchmarks. For scientists and engineers aiming to maximize the functional density of their resins, this specific crosslinker choice provides a measurable increase in final product utility.

Controlled Radical Polymerization (ATRP) for Tailored Network Architectures

In advanced polymer synthesis via Atom Transfer Radical Polymerization (ATRP), EGDMA is not a passive crosslinker but an active kinetic tool [5]. Its methacrylate groups are more reactive than the acrylate groups in an analog like EGDA, leading to an 'acceleration effect' that causes faster network formation and gelation at lower monomer conversion. This property is invaluable for researchers designing gradient networks or studying the fundamentals of gelation, where precise control over the timing of crosslinking is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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